molecular formula C11H14INO B3052574 N-tert-butyl-4-iodobenzamide CAS No. 42498-36-2

N-tert-butyl-4-iodobenzamide

Cat. No. B3052574
CAS RN: 42498-36-2
M. Wt: 303.14 g/mol
InChI Key: QQSGMTRWYLZLCO-UHFFFAOYSA-N
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Description

“N-tert-butyl-4-iodobenzamide” is a chemical compound with the CAS Number: 42498-36-2 . It has a molecular weight of 303.14 .


Molecular Structure Analysis

The molecular formula of “N-tert-butyl-4-iodobenzamide” is C11H14INO . The Inchi Code is 1S/C11H14INO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) .

Scientific Research Applications

Directed Metalation and Synthesis

  • N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, has been used in directed metalation synthesis processes. This method demonstrated the synthetic usefulness of N-tert-butyl-N-methylbenzamides in producing complex organic compounds like lunularic acid (Reitz & Massey, 1990).

Synthesis of N-Heterocycles

  • tert-Butyl hypoiodite (t-BuOI), a reagent similar to N-tert-butyl-4-iodobenzamide, was found effective in the cyclization of N-alkenylamides. This method led to the creation of various N-heterocycles under mild conditions (Minakata et al., 2006).

Surface Functionalization and Nanoparticle Application

  • Cationic dendrons containing benzylic bromides reacted with 4-tert-butyl-pyridine to form cationic dendrons. These were used for zinc oxide surface functionalization, indicating potential applications in nanotechnology and dye-sensitized solar cells (Gnichwitz et al., 2010).

Antioxidant Activity

  • N-substituted salicylic acid amides, which are structurally related to N-tert-butyl-4-iodobenzamide, were synthesized as potential antioxidants. Their hydrogen bond formation capability was studied, indicating their potential in pharmaceutical applications (Storozhok et al., 2013).

Polymerization Processes

  • The compound has been utilized in anionic block copolymerizations, indicating its utility in polymer chemistry and materials science (Ishizone et al., 1993).

Coordination Chemistry

  • N-tert-butyl-4-iodobenzamide analogs have been used to create new anionic cobalt complexes. This research contributes to the field of coordination chemistry and potential applications in catalysis (Jiménez et al., 2007).

Radical Chemistry and Cross-Coupling Reactions

  • Polyfluorinated nitroxide radicals derived from N-tert-butyl-4-iodobenzamide have been used in cross-coupling reactions. This opens up avenues in organic synthesis and materials science (Politanskaya et al., 2020).

Aminocarbonylation Processes

  • The compound has been employed in aminocarbonylation reactions, which are critical in organic synthesis and pharmaceutical manufacturing (Marosvölgyi-Haskó et al., 2016).

Dielectric Materials

  • N-tert-butyl-4-iodobenzamide derivatives have been used in the synthesis of polyimides with low dielectric constants, indicating potential in electronics and materials science (Chern & Tsai, 2008).

Safety and Hazards

Safety data sheets (SDS) are available for “N-tert-butyl-4-iodobenzamide” and should be consulted for detailed safety and hazard information .

properties

IUPAC Name

N-tert-butyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSGMTRWYLZLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346865
Record name N-tert-butyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42498-36-2
Record name N-tert-butyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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